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Compound of Interest

Compound Name: 5-Decyne

Cat. No.: B157701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties and

spectral data of 5-decyne (CAS No. 1942-46-7). The information is presented to support

research, development, and quality control activities involving this compound. All quantitative

data is summarized in structured tables for ease of reference and comparison. Detailed

experimental protocols for the cited spectroscopic techniques are also provided.

Physical Properties
5-Decyne, a symmetrical internal alkyne, presents as a colorless liquid at room temperature.

Its fundamental physical characteristics are summarized in the table below.

Property Value Reference

Molecular Formula C₁₀H₁₈ [1][2]

Molecular Weight 138.25 g/mol [1]

Boiling Point 177-178 °C

Melting Point -73 °C

Density 0.766 g/mL at 25 °C [1]

Refractive Index (n²⁰/D) 1.4340
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Spectral Data
The following sections provide key spectral data for 5-decyne, crucial for its identification and

structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 5-decyne is relatively simple due to the molecule's symmetry.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

0.91 Triplet 6H C1-H₃, C10-H₃

1.38 Sextet 4H C2-H₂, C9-H₂

1.49 Quintet 4H C3-H₂, C8-H₂

2.12 Triplet 4H C4-H₂, C7-H₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 5-decyne shows five distinct signals, consistent

with its symmetrical structure.

Chemical Shift (δ) ppm Assignment

13.6 C1, C10

18.9 C4, C7

22.1 C2, C9

31.4 C3, C8

80.5 C5, C6

Infrared (IR) Spectroscopy
The IR spectrum of 5-decyne is characterized by the absence of a terminal C-H stretch and the

presence of a weak C≡C stretch.
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Wavenumber (cm⁻¹) Intensity Assignment

2958 Strong C-H stretch (sp³)

2933 Strong C-H stretch (sp³)

2872 Strong C-H stretch (sp³)

2270 Weak C≡C stretch (internal alkyne)

1466 Medium C-H bend (CH₂)

1378 Medium C-H bend (CH₃)

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 5-decyne shows a molecular ion peak and a

characteristic fragmentation pattern.

m/z Relative Intensity (%) Assignment

138 15 [M]⁺ (Molecular Ion)

109 25 [M - C₂H₅]⁺

95 100 [M - C₃H₇]⁺ (Base Peak)

81 85 [M - C₄H₉]⁺

67 70 [C₅H₇]⁺

55 60 [C₄H₇]⁺

41 90 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 5-decyne (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C

NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as

an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for ¹H) is used.

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90°

pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the

signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlet

peaks for each carbon environment. A wider spectral width (e.g., 220 ppm) is required. Due

to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay (e.g., 2-5 seconds) are necessary to achieve an adequate signal-to-

noise ratio.

Data Processing: The raw free induction decay (FID) signal is processed by applying a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical

shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like 5-decyne, a thin film is prepared by placing

one or two drops of the liquid between two salt plates (e.g., NaCl or KBr). The plates are then

mounted in the spectrometer's sample holder.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The

sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16

to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
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Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final transmittance or absorbance spectrum. Peak

positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization: The liquid sample is introduced into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion

source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in

a high vacuum, causing ionization and fragmentation (Electron Ionization - EI).

Instrumentation and Data Acquisition:

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the resulting ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded. The mass

spectrum is generated by plotting the relative intensity of the ions as a function of their m/z

values.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions. The fragmentation pattern provides valuable information for

structural elucidation.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of an organic

compound like 5-decyne using the spectroscopic methods described.
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Caption: General workflow for spectroscopic characterization of 5-decyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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